3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol
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Overview
Description
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is a bicyclic compound that contains a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves the reduction of 3-azabicyclo[3.3.1]nonan-9-one derivatives. One common method includes the use of sodium borohydride in a methanol solvent . Another approach involves the use of a ruthenium catalyst in the presence of hydrogen to achieve the reduction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of catalytic hydrogenation and reduction processes are likely employed due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions typically involve the conversion of ketones to alcohols.
Substitution: Substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Alcohols, specifically this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Substituted 3-azabicyclo[3.3.1]nonan-9-ols: These compounds have similar structural features but differ in their substituents, which can affect their reactivity and applications.
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol:
3-tert-Butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-ol: The presence of a tert-butoxycarbonyl group provides different steric and electronic effects.
Uniqueness
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is unique due to its specific ethyl substitution, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C10H19NO |
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Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C10H19NO/c1-2-11-6-8-4-3-5-9(7-11)10(8)12/h8-10,12H,2-7H2,1H3 |
InChI Key |
BFUVNMPNGYAADZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2CCCC(C1)C2O |
Origin of Product |
United States |
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